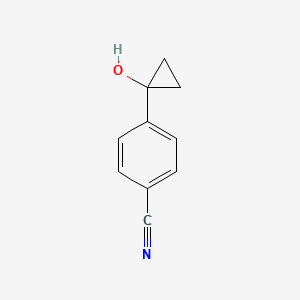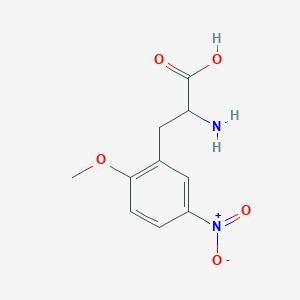
2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H12N2O5. It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy and a nitro group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid typically involves the following steps:
Nitration: The starting material, 2-methoxyphenylalanine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the aromatic ring.
Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Protection and Deprotection: The amino group may be protected during certain steps of the synthesis to prevent unwanted reactions. Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), which can be removed under acidic or basic conditions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylalanine derivatives.
科学研究应用
2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which may lead to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-3-(2-nitrophenyl)propanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Amino-3-(4-methoxy-5-nitrophenyl)propanoic acid: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
2-Amino-3-(2-methoxy-5-nitrophenyl)propanoic acid is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can influence its chemical properties and biological activities
属性
分子式 |
C10H12N2O5 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
2-amino-3-(2-methoxy-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H12N2O5/c1-17-9-3-2-7(12(15)16)4-6(9)5-8(11)10(13)14/h2-4,8H,5,11H2,1H3,(H,13,14) |
InChI 键 |
QUYPVQLXQVVAGB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)
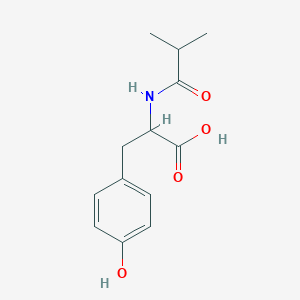


![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)


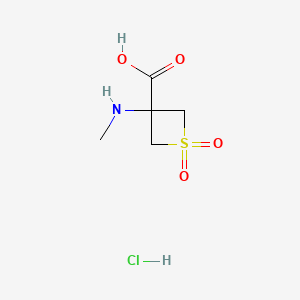
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
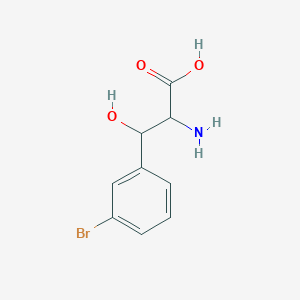
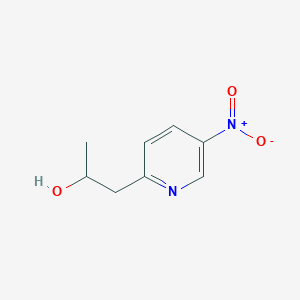
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
